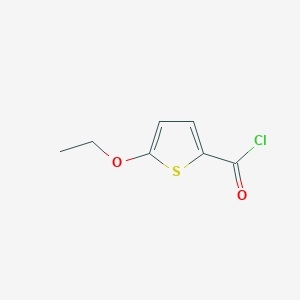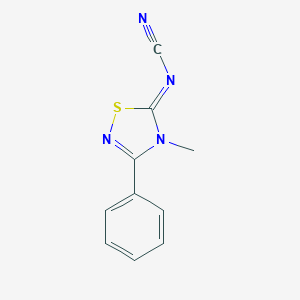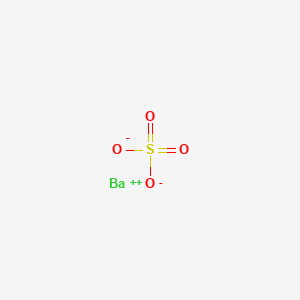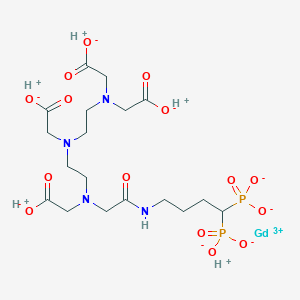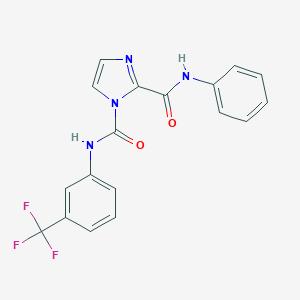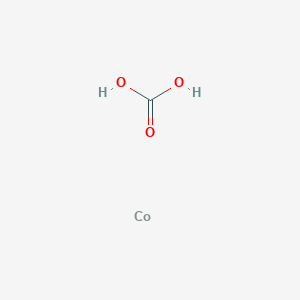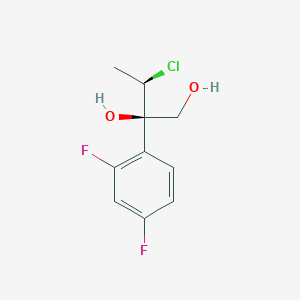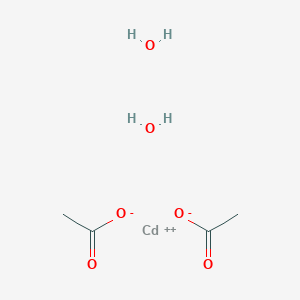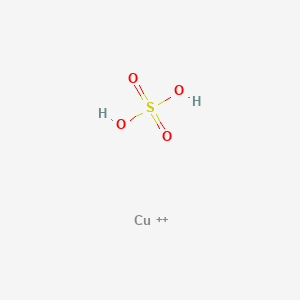
Hexafluorosilicon(2-);manganese(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluorosilicon(2-);manganese(2+) is a chemical compound with the formula Mn(H2O)6][SiF6]. It is a coordination compound that contains a manganese(II) ion and a hexafluorosilicate anion. The compound is widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Hexafluorosilicon(2-);manganese(2+) has various scientific research applications. One of the most significant applications is in magnetic resonance imaging (MRI). The compound is used as a contrast agent in MRI, which helps to improve the image quality and provide more accurate diagnostic information. The compound is also used in the development of new MRI techniques.
Another application of hexafluorosilicon(2-);manganese(2+) is in the study of the brain. The compound is used to track the movement of manganese ions in the brain, which helps to understand the neural pathways and brain function. The compound is also used in the study of Parkinson's disease and other neurological disorders.
Mecanismo De Acción
The mechanism of action of hexafluorosilicon(2-);manganese(2+) is not fully understood. However, it is believed that the compound works by altering the magnetic properties of tissues. The manganese ions in the compound have unpaired electrons, which makes them magnetic. When the compound is introduced into the body, it interacts with the magnetic fields of the tissues, which can be detected by MRI machines.
Biochemical and Physiological Effects
Hexafluorosilicon(2-);manganese(2+) has no known biochemical or physiological effects on the body. The compound is considered safe for use in scientific research and medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using hexafluorosilicon(2-);manganese(2+) in lab experiments is its magnetic properties. The compound can be used as a contrast agent in MRI, which helps to improve the image quality and provide more accurate diagnostic information. The compound is also useful in the study of the brain and neurological disorders.
One of the limitations of using hexafluorosilicon(2-);manganese(2+) in lab experiments is its cost. The compound is expensive to produce and may not be readily available in some laboratories. Additionally, the compound may not be suitable for all types of experiments and may require specialized equipment.
Direcciones Futuras
There are several future directions for the use of hexafluorosilicon(2-);manganese(2+) in scientific research. One direction is the development of new MRI techniques using the compound. Another direction is the use of the compound in the study of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the compound may have applications in the study of cancer and other diseases. Further research is needed to explore these potential applications.
Conclusion
In conclusion, hexafluorosilicon(2-);manganese(2+) is a coordination compound that has various scientific research applications. The compound is used in MRI as a contrast agent and in the study of the brain and neurological disorders. The compound has no known biochemical or physiological effects on the body and is considered safe for use in scientific research and medical applications. While there are some limitations to using the compound in lab experiments, there are also several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of hexafluorosilicon(2-);manganese(2+) involves the reaction of manganese(II) sulfate with potassium hexafluorosilicate in water. The reaction results in the formation of a purple-colored precipitate, which is then filtered and washed with water. The resulting compound is then dried to obtain the final product.
Propiedades
Número CAS |
25868-86-4 |
|---|---|
Nombre del producto |
Hexafluorosilicon(2-);manganese(2+) |
Fórmula molecular |
F6MnSi |
Peso molecular |
197.013 g/mol |
Nombre IUPAC |
hexafluorosilicon(2-);manganese(2+) |
InChI |
InChI=1S/F6Si.Mn/c1-7(2,3,4,5)6;/q-2;+2 |
Clave InChI |
HKNOHHNRCKRGGE-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Mn+2] |
SMILES canónico |
F[Si-2](F)(F)(F)(F)F.[Mn+2] |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
MnSiF6.6H2O, Silicate hexafluoro manganese hexahydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



